Molecular Weight Differentiation: Target Compound vs. Des-Benzylpiperidine Analog for Permeability and Solubility Optimization
The target compound (MW 361.4 g/mol) has a molecular weight 96.13 g/mol greater than the des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (MW 265.27 g/mol) . This difference reflects the presence of the 1-benzylpiperidin-4-amine substituent, which introduces a basic aliphatic amine (pKa ~8.0–9.0) absent in the analog. At pH 7.4, this results in a cationic species fraction for the target compound that enhances aqueous solubility of the free base while maintaining sufficient logD for passive membrane permeability—a balance not achievable with the lower-MW analog which lacks the ionizable center . This makes the target compound more suitable for cellular assays requiring moderate lipophilicity combined with aqueous solubility.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 361.4 g/mol (C21H23N5O) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide: 265.27 g/mol (C14H11N5O) |
| Quantified Difference | ΔMW = +96.13 g/mol (36.2% increase) |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
This difference directly impacts solubility, permeability, and target residence time, making the target compound functionally non-interchangeable with the lower-MW analog in any cell-based or biochemical assay.
